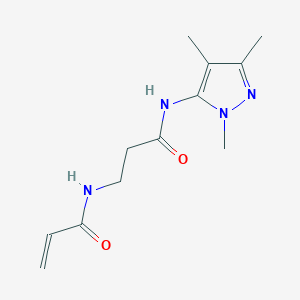
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide, also known as PTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTMP is a synthetic compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is not fully understood. However, it has been proposed that 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide exerts its antitumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation is often observed in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been found to exhibit analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has also been found to exhibit high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide. One potential avenue is the development of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide-based drug delivery systems, which can improve the solubility and bioavailability of the compound. Another direction is the investigation of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's potential as a combination therapy with other anticancer agents. Additionally, the study of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide's effects on other diseases, such as neurodegenerative diseases, can provide valuable insights into its therapeutic potential.
Métodos De Síntesis
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethylpyrazole-3-carboxylic acid with acryloyl chloride, followed by the reaction with 2-amino-N-(prop-2-yn-1-yl)propanamide. The final product is obtained by the reaction of the intermediate with propionic anhydride. The synthesis method of 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-(Prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide has been tested in vitro and in vivo on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(prop-2-enoylamino)-N-(2,4,5-trimethylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-5-10(17)13-7-6-11(18)14-12-8(2)9(3)15-16(12)4/h5H,1,6-7H2,2-4H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZFYKLKBANFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

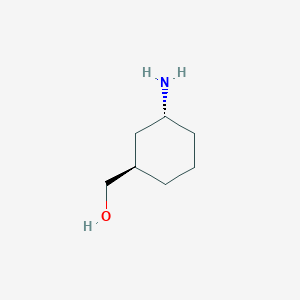
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2740237.png)
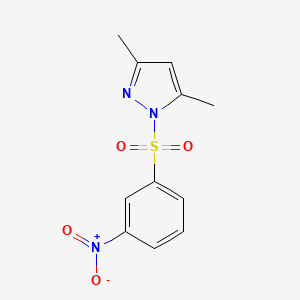

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)
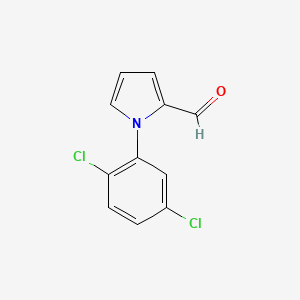
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)
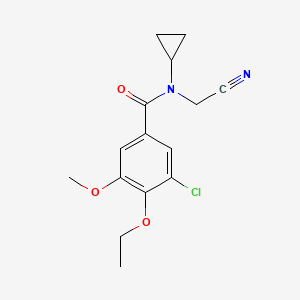
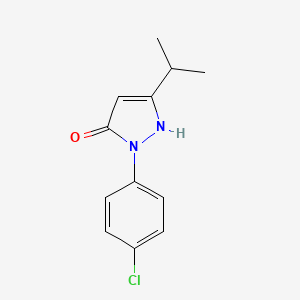
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)